1-(Buta-2,3-dien-1-yl)-4-methoxybenzene
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Overview
Description
1-(2,3-Butadien-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of a butadienyl group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Butadien-1-yl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl chloride with 2,3-butadiene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Butadien-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butadienyl group to a butenyl or butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Butenyl or butyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,3-Butadien-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Butadien-1-yl)-4-methoxybenzene involves its interaction with specific molecular targets. The butadienyl group can undergo conjugation with various biomolecules, potentially affecting their function. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Butadien-1-yl)-4-fluorobenzamide: Similar structure but with a fluorine atom and an amide group.
4-(1-Oxo-2,3-butadien-1-yl)benzonitrile: Contains a nitrile group instead of a methoxy group.
Benzene, 1-(2,3-butadien-1-yl)-4-methyl-: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
1-(2,3-Butadien-1-yl)-4-methoxybenzene is unique due to the presence of both a butadienyl group and a methoxy group, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
343950-65-2 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
InChI |
InChI=1S/C11H12O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h4,6-9H,1,5H2,2H3 |
InChI Key |
WYEXLOMOCNQJAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC=C=C |
Origin of Product |
United States |
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